1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine
CAS No.: 2548988-97-0
Cat. No.: VC11807589
Molecular Formula: C20H21ClN4O3
Molecular Weight: 400.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548988-97-0 |
|---|---|
| Molecular Formula | C20H21ClN4O3 |
| Molecular Weight | 400.9 g/mol |
| IUPAC Name | (5-chloro-2-methoxyphenyl)-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]methanone |
| Standard InChI | InChI=1S/C20H21ClN4O3/c1-27-17-3-2-15(21)12-16(17)20(26)24-9-6-14(7-10-24)13-28-19-5-4-18-22-8-11-25(18)23-19/h2-5,8,11-12,14H,6-7,9-10,13H2,1H3 |
| Standard InChI Key | WNUVGTWOUZNKBD-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C(=O)N2CCC(CC2)COC3=NN4C=CN=C4C=C3 |
Introduction
Overview of the Compound
The compound "1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine" appears to be a synthetic organic molecule with potential applications in medicinal chemistry. Its structure combines several key functional groups:
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Benzoyl Group: The 5-chloro-2-methoxybenzoyl moiety suggests aromatic substitution, which could influence the compound's electronic properties and binding interactions.
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Imidazo[1,2-b]pyridazine Scaffold: This heterocyclic system is often associated with bioactivity due to its ability to interact with biological targets such as enzymes or receptors.
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Piperidine Ring: The piperidine backbone is a common feature in pharmacologically active compounds, often enhancing solubility and receptor binding.
Functional Groups
The compound's functional groups suggest it could act as a ligand for various biological targets:
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The chlorine atom on the benzoyl group may enhance lipophilicity and influence binding affinity.
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The methoxy group could participate in hydrogen bonding or alter the electronic distribution of the aromatic ring.
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The imidazo[1,2-b]pyridazine moiety is known for its versatility in drug design, often contributing to anticancer, antiviral, or anti-inflammatory properties.
Synthesis
While no direct synthesis pathway is provided, similar compounds are typically synthesized through:
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Substitution reactions to introduce functional groups onto an aromatic ring.
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Cyclization reactions to form heterocyclic systems like imidazo[1,2-b]pyridazine.
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Coupling reactions to attach the piperidine ring and other substituents.
Potential Biological Activity
Compounds with imidazo[1,2-b]pyridazine scaffolds have been studied for diverse biological activities:
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Anticancer Properties: Many derivatives exhibit cytotoxic effects against cancer cell lines by interacting with kinases or DNA.
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Antiviral Activity: Imidazo-based compounds often inhibit viral replication by targeting viral enzymes.
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Anti-inflammatory Effects: Some derivatives modulate inflammatory pathways by interacting with cytokines or receptors.
Research Directions
To fully characterize this compound, researchers would typically undertake:
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Synthetic Studies: Optimizing reaction conditions to produce the compound efficiently.
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Spectroscopic Characterization: Using NMR, IR, and mass spectrometry to confirm the structure.
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Biological Assays: Testing for activity against specific targets (e.g., enzymes, receptors) or diseases (e.g., cancer, infections).
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Computational Studies: Modeling interactions between the compound and biological targets to predict activity.
Hypothetical Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | ~398 g/mol |
| LogP (Lipophilicity) | Estimated based on functional groups |
| Solubility | Likely soluble in organic solvents |
| Target Enzymes/Proteins | Kinases, GPCRs (hypothetical based on structure) |
| Potential Applications | Anticancer, antiviral, anti-inflammatory |
This framework provides a starting point for further exploration of this compound's properties and applications. If you have access to additional data or specific research findings about this molecule, please share them for a more detailed analysis.
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